Cas no 21269-61-4 (3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one)

21269-61-4 structure
Product name:3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one
3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one Chemical and Physical Properties
Names and Identifiers
-
- 3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one
- 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one
- 1-phenyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
- ZINC04008780
- AKOS000268197
- SBB038309
- CTK8D3885
- 3,6,6-Trimethyl-1-phenyl-1,5,6,7-tetrahydro-indazol-4-on
- 1-Phenyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol
- AC1MF2NM
- 3,6,6-Trimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydroindazol
- BAS 05305701
- 3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- SureCN6166305
- 3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-indazol-4-one
- 3,6,6-trimethyl-1-phenyl-1H-5,6,7-trihydroindazol-4-one
- 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one; 1-phenyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole; ZINC04008780; AKOS000268197; SBB038309; CTK8D3885; 3,6,6-Trimethyl-1-phenyl-1,5,6,7-tetrahydro-indazol-4-on; 1-Phenyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol; AC1MF2NM; 3,6,6-Trimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydroindazol; BAS 05305701; 3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one; SureCN61663
- Z56919294
- 21269-61-4
- SR-01000492263-1
- SR-01000492263
- SCHEMBL6166305
- EU-0078098
- BDBM50055970
- CHEMBL3325697
- Cambridge id 6748101
- DTXSID40387781
-
- Inchi: InChI=1S/C16H18N2O/c1-11-15-13(9-16(2,3)10-14(15)19)18(17-11)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
- InChI Key: SMBNLMLYUWLSHO-UHFFFAOYSA-N
- SMILES: CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3
Computed Properties
- Exact Mass: 254.14204
- Monoisotopic Mass: 254.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 3.3
Experimental Properties
- PSA: 34.89
3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one Related Literature
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
21269-61-4 (3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one) Related Products
- 91319-42-5(2-(bromomethyl)-1-fluoro-4-methoxybenzene)
- 2140879-92-9(s-Indacen-4-amine, 8-fluoro-1,2,3,5,6,7-hexahydro-)
- 2229200-98-8(2-(1-benzylpyrrolidin-2-yl)propan-2-yl(methyl)amine)
- 895929-86-9(4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine)
- 2138142-50-2(2-chloro-6-methyl-9-nitro-3-(propan-2-yl)-4H-pyrido1,2-apyrimidin-4-one)
- 2104019-74-9((1-Fluorocyclopropyl)methyl 4-methylbenzenesulfonate)
- 2763756-29-0(Ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate)
- 1379367-30-2(4-methyl-3-pentoxybenzenethiol)
- 43111-34-8(2-[4-(Methylthio)phenoxy]acetonitrile)
- 2138307-56-7(1H-Pyrrole-3-carboxylic acid, 5-(cyclopropylmethyl)-2-(1,1-dimethylethyl)-)
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
CN Supplier
Bulk

Hubei Henglvyuan Technology Co., Ltd
Gold Member
CN Supplier
Bulk